molecular formula H3PO3<br>H3O3P B078027 Phosphorane, trihydroxy- CAS No. 10294-56-1

Phosphorane, trihydroxy-

Cat. No.: B078027
CAS No.: 10294-56-1
M. Wt: 81.996 g/mol
InChI Key: OJMIONKXNSYLSR-UHFFFAOYSA-N
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Description

Phosphorane, trihydroxy-, chemically represented as H₃PO₃, is a diprotic acid, meaning it can donate two protons in an acid-base reaction. It is a white, crystalline solid at room temperature and is moderately soluble in water, forming a mildly acidic solution. Phosphorane, trihydroxy- is less common in nature compared to other phosphorus-containing compounds but plays a crucial role in various chemical and industrial processes .

Preparation Methods

Phosphorane, trihydroxy- can be prepared through several methods:

    Reaction of White Phosphorus with Water: This method involves reacting white phosphorus (P₄) with water under controlled conditions.

    Hydrolysis of Phosphorus Trichloride: Another common method is the hydrolysis of phosphorus trichloride (PCl₃) with water or steam.

On an industrial scale, the hydrolysis of phosphorus trichloride is the preferred method due to its efficiency and scalability .

Chemical Reactions Analysis

Phosphorane, trihydroxy- undergoes various chemical reactions, including:

    Oxidation: Phosphorane, trihydroxy- can be oxidized to phosphoric acid (H₃PO₄).

    Reduction: It acts as a reducing agent and can reduce certain metallic ions in solution.

    Disproportionation: When heated, phosphorous acid disproportionates to form phosphine (PH₃) and phosphoric acid.

    Reaction with Bases: It reacts with bases like sodium hydroxide to form sodium phosphite and water.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are phosphoric acid, phosphine, and various phosphite salts .

Scientific Research Applications

Phosphorane, trihydroxy- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phosphorous acid involves its strong reducing properties. It tends to be converted to phosphoric acid, and this conversion is associated with the release of electrons, which can reduce other substances. In biological systems, phosphorous acid can interfere with fungal metabolism, reducing growth and altering the synthesis of macromolecular materials that suppress host defense systems .

Comparison with Similar Compounds

Phosphorane, trihydroxy- can be compared with other phosphorus-containing acids such as:

Phosphorane, trihydroxy- is unique due to its diprotic nature and its specific applications in reducing reactions and industrial processes.

Properties

IUPAC Name

phosphorous acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H3O3P/c1-4(2)3/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMIONKXNSYLSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

OP(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H3O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7035511
Record name Phosphorous acid
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Molecular Weight

81.996 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder; Liquid; Pellets or Large Crystals, Solid
Record name Phosphorous acid
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Record name Phosphite
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CAS No.

10294-56-1, 14901-63-4
Record name Phosphorous acid
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Record name Phosphorous acid
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Record name Phosphorous acid
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Record name Phosphorous acid
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Record name Phosphorous acid
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Record name Phosphite
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001443
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

To produce 9.6-34-0 compound, phosphorous acid, ammonia and water are merely added to the reactor and mixed appropriately at the temperature and pH set forth previously. To produce 9.8-34-0 orthopolyphosphoric acid via a polymerization reactor, phosphorus acid, ammonia, and water are added to the reactor. Alternatively, premanufactured 10-34-0 ammonium phosphate, phosphorous acid, ammonia and water are all added to the reactor. However, using premanufactured 10-34-0 ammonium phosphate is not preferred since such use may result in some hydrolysis thereby adversely affecting product stability. To produce 8.8-29-0 compound solution, orthophosphoric acid, phosphorous acid, ammonia and water are added to the reactor. Alternatively, premanufactured 8-24-0 compound, phosphorous acid, ammonia and water are added to the reactor. The following is an example of commercial production:
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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